rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
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Overview
Description
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis: is a chemical compound with a complex structure that includes a chloromethyl group and a hexahydro-1,2-benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-1,2-benzoxazole ring and the introduction of the chloromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoxazole ring system may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride, cis
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
Uniqueness
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. The hexahydro-1,2-benzoxazole ring system also provides a rigid and stable framework, making it suitable for various applications in research and industry.
Properties
CAS No. |
2648902-03-6 |
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Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C8H12ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5H2/t6-,8-/m1/s1 |
InChI Key |
HMOGHSMTHWPUDW-HTRCEHHLSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=NO2)CCl |
Canonical SMILES |
C1CCC2C(C1)C(=NO2)CCl |
Purity |
95 |
Origin of Product |
United States |
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